molecular formula C19H24N2O4 B3130904 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid CAS No. 345977-23-3

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B3130904
CAS No.: 345977-23-3
M. Wt: 344.4 g/mol
InChI Key: BNZGFUBHIKEAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a cyclohexane ring with a diazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the diazocin ring, followed by the introduction of the cyclohexane carboxylic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but may include the use of halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    Ringer’s lactate solution: While not structurally similar, it is another compound used in medical applications, highlighting the diversity of compounds with potential therapeutic uses.

Uniqueness

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid is unique due to its complex ring structure and the presence of multiple functional groups

Properties

IUPAC Name

2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-17-7-3-6-16-13-8-12(10-21(16)17)9-20(11-13)18(23)14-4-1-2-5-15(14)19(24)25/h3,6-7,12-15H,1-2,4-5,8-11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGFUBHIKEAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 4
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 5
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.